molecular formula C20H18ClFN2O3S B5915685 (5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

(5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B5915685
M. Wt: 420.9 g/mol
InChI Key: AJPIAAXFUDLACY-SXGWCWSVSA-N
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Description

The compound (5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule characterized by its unique structure, which includes a chlorinated and fluorinated aromatic ring, a methoxy group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the aromatic ring, which is chlorinated and fluorinated. The methoxy group is then introduced through a nucleophilic substitution reaction. The imidazolidinone core is synthesized separately and then coupled with the aromatic ring under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone core can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is unique due to its combination of a chlorinated and fluorinated aromatic ring with an imidazolidinone core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(5Z)-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3S/c1-3-24-19(25)16(23-20(24)28)9-13-8-15(21)18(17(10-13)26-2)27-11-12-5-4-6-14(22)7-12/h4-10H,3,11H2,1-2H3,(H,23,28)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPIAAXFUDLACY-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC(=CC=C3)F)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC(=CC=C3)F)OC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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